

## **ZM226600**: A Re-evaluation of its Pharmacological Profile

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Initial Premise: **ZM226600** as a non-peptide Cholecystokinin-B (CCK-B) antagonist.

Finding: Extensive literature review indicates that **ZM226600** is not a CCK-B antagonist but is consistently identified as a potent Kir6 (KATP) channel opener. Therefore, a technical guide on **ZM226600** as a CCK-B antagonist cannot be accurately compiled.

This document will instead provide a brief overview of non-peptide CCK-B antagonists and then present a detailed technical guide on a well-established compound from this class, L-365,260, to fulfill the core requirements of the original request for a comprehensive guide on a non-peptide CCK-B antagonist.

## **Overview of Non-Peptide CCK-B Antagonists**

Cholecystokinin (CCK) is a peptide hormone that exerts its effects through two G-protein coupled receptors, CCK-A and CCK-B.[1][2] The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract.[1] [2] Its activation is implicated in anxiety, pain perception, and the regulation of gastric acid secretion.[1][2] The development of non-peptide antagonists for the CCK-B receptor has been a significant area of research for potential therapeutic applications in neuropsychiatric and gastrointestinal disorders.[1][2] Several classes of non-peptide CCK-B antagonists have been developed, including benzodiazepine derivatives, ureido-acetamides, and glutamic acid analogues.[3]



# Technical Guide: L-365,260 as a Non-Peptide CCK-B Antagonist

Introduction to L-365,260

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor.[4] It belongs to the 1,4-benzodiazepine class of compounds and has been instrumental as a research tool for elucidating the physiological and pathological roles of the CCK-B receptor.[4]

**Chemical Properties and Structure** 

Property	Value		
IUPAC Name	(3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea		
Molecular Formula	C25H24N4O2		
Molecular Weight	412.48 g/mol		
CAS Number	118101-09-0		

## **Mechanism of Action**

L-365,260 acts as a competitive antagonist at the CCK-B receptor.[4] By binding to the receptor, it prevents the endogenous ligands, cholecystokinin and gastrin, from binding and initiating downstream signaling cascades. This blockade inhibits the physiological responses mediated by the CCK-B receptor.

## **Quantitative Data: Binding Affinity and Potency**

The following table summarizes the binding affinity (Ki) and potency (IC50/ED50) of L-365,260 for the CCK-B receptor across different species and tissues.



Species	Tissue/ Recepto r	Assay Type	Ligand	Ki (nM)	IC50 (nM)	ED50 (mg/kg)	Referen ce
Guinea Pig	Stomach (Gastrin Receptor )	Binding	[125I]Ga strin	1.9	[4]		
Guinea Pig	Brain (CCK-B Receptor	Binding	[125I]CC K-8	2.0	[4]	_	
Human	Pancreati c Cancer Cells (PANC-1)	Binding	[3H]L- 365,260	4.3	[5]	_	
Mouse	Gastrin- stimulate d acid secretion	0.03 (oral)	[4]			_	
Rat	Gastrin- stimulate d acid secretion	0.9 (oral)	[4]	_			
Guinea Pig	Gastrin- stimulate d acid secretion	5.1 (oral)	[4]				

## **Experimental Protocols**

## 5.1. Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound like L-365,260 for the CCK-B receptor.



#### Materials:

- Membrane preparations from tissues or cells expressing CCK-B receptors (e.g., guinea pig brain cortex, transfected cell lines).
- Radioligand: [3H]L-365,260 or [125I]CCK-8.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.
- Test compound (L-365,260) at various concentrations.
- Non-specific binding control: A high concentration of a non-labeled CCK-B ligand (e.g., 1 μM CCK-8 or gastrin).
- Glass fiber filters.
- Scintillation counter or gamma counter.

#### Procedure:

- Incubate the membrane preparation (e.g., 50-100 µg protein) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound in the assay buffer.
- For total binding, omit the test compound.
- For non-specific binding, add the non-specific binding control.
- Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation or gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.



- Analyze the data using non-linear regression to determine the IC50 of the test compound.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.

### 5.2. In Vivo Gastric Acid Secretion Assay

This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastrinstimulated gastric acid secretion.

#### Materials:

- Animal model (e.g., mouse, rat, guinea pig).
- L-365,260 for oral administration.
- Gastrin or pentagastrin as a secretagogue.
- Anesthetic.
- · Surgical instruments for pylorus ligation.
- · Saline solution.
- pH meter or autotitrator.

#### Procedure:

- Fast the animals overnight with free access to water.
- Administer L-365,260 or vehicle orally at various doses.
- After a specified time (e.g., 30-60 minutes), anesthetize the animals.
- Perform a midline laparotomy and ligate the pylorus.
- Administer gastrin or pentagastrin subcutaneously to stimulate gastric acid secretion.
- Allow gastric juice to accumulate for a defined period (e.g., 1-2 hours).



- Collect the gastric contents from the stomach.
- Centrifuge the gastric juice to remove any solid material.
- Measure the volume of the gastric juice.
- Determine the acid concentration by titration with NaOH to a pH of 7.0.
- Calculate the total acid output.
- Analyze the dose-response relationship to determine the ED50 of L-365,260.

## **Signaling Pathways and Visualizations**

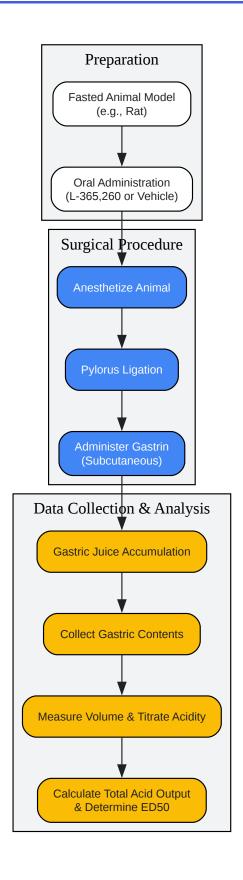
Activation of the CCK-B receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] These events can subsequently activate downstream pathways such as the MAPK/ERK pathway.[6][7] L-365,260, as an antagonist, blocks the initiation of this cascade.



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Caption: CCK-B Receptor Signaling Pathway and Point of Antagonism by L-365,260.





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Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Assay.



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